N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that features a thiophene ring and a pyridine ring connected through a methylene bridge to a picolinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been found to promote mitotic arrest and apoptosis , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to affect the pathways leading to mitotic arrest and apoptosis , indicating that this compound may have similar effects.
Result of Action
Similar compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Cyclization and Functionalization: This intermediate undergoes further reactions, such as cyclization and functionalization, to introduce the picolinamide moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: A precursor in the synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide.
Thiophene derivatives: Known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyridine derivatives: Widely studied for their pharmacological properties.
Uniqueness
This compound is unique due to its combined thiophene and pyridine rings, which confer distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-6-1-2-8-17-13)19-11-12-5-3-9-18-15(12)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRPNWOTGZJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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